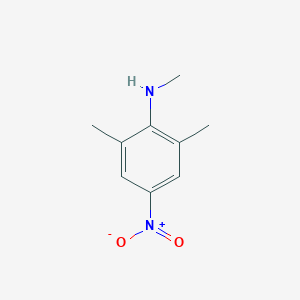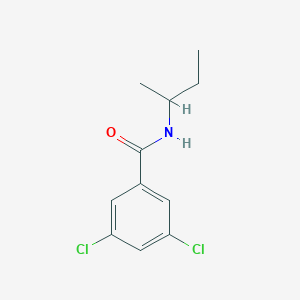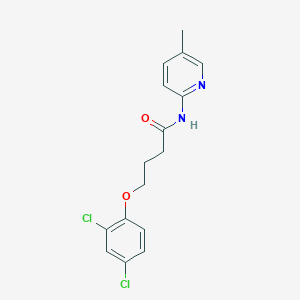
N,2,6-trimethyl-4-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,2,6-trimethyl-4-nitroaniline (TMA) is a chemical compound that belongs to the class of nitroanilines. It is widely used in scientific research due to its unique properties. TMA has been shown to possess significant anti-cancer and anti-inflammatory properties, making it a promising candidate for the development of new drugs. In
作用機序
The mechanism of action of N,2,6-trimethyl-4-nitroaniline is not fully understood. However, it is believed that this compound works by inhibiting various signaling pathways that are involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of various enzymes, such as COX-2 and MMP-9, which are involved in cancer cell growth and invasion.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit the expression of various genes that are involved in cancer cell growth and inflammation. This compound has also been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can contribute to oxidative stress and cell damage.
実験室実験の利点と制限
N,2,6-trimethyl-4-nitroaniline has several advantages for lab experiments. It is easy to synthesize and has a high yield. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It is highly toxic and can be hazardous to handle. This compound also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for the study of N,2,6-trimethyl-4-nitroaniline. One direction is to investigate the potential of this compound as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore the mechanism of action of this compound and identify the signaling pathways that are involved in its anti-cancer and anti-inflammatory properties. Additionally, the development of new methods for the synthesis of this compound and its derivatives could lead to the discovery of new drugs with improved efficacy and safety profiles.
合成法
N,2,6-trimethyl-4-nitroaniline can be synthesized using a variety of methods, including the reaction of 4-nitro-2,6-dimethylaniline with nitric acid in the presence of sulfuric acid. Another method involves the reaction of 4-nitro-2,6-dimethylaniline with nitrosonium tetrafluoroborate in the presence of acetic acid. The yield of this compound obtained using these methods is usually around 70-80%.
科学的研究の応用
N,2,6-trimethyl-4-nitroaniline has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. This compound works by inducing apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the expression of various genes that are involved in cancer cell growth and proliferation.
This compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This compound has also been shown to reduce the severity of inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis.
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.2 g/mol |
IUPAC名 |
N,2,6-trimethyl-4-nitroaniline |
InChI |
InChI=1S/C9H12N2O2/c1-6-4-8(11(12)13)5-7(2)9(6)10-3/h4-5,10H,1-3H3 |
InChIキー |
OJZSIHMWQJMHFS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1NC)C)[N+](=O)[O-] |
正規SMILES |
CC1=CC(=CC(=C1NC)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine](/img/structure/B263345.png)






![4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine](/img/structure/B263354.png)
![[1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone](/img/structure/B263356.png)


![3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B263368.png)
